molecular formula C10H12N4O4 B2877998 1-(2,4-Dinitrophenyl)piperazine CAS No. 31284-04-5

1-(2,4-Dinitrophenyl)piperazine

Cat. No.: B2877998
CAS No.: 31284-04-5
M. Wt: 252.23
InChI Key: NHIZXWJIYCQIRS-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Piperazine (B1678402) Chemical Space

The chemical identity of 1-(2,4-dinitrophenyl)piperazine is rooted in two significant classes of organic compounds: nitroaromatics and piperazines.

Nitroaromatic Compounds: This class is characterized by an aromatic ring substituted with one or more nitro groups (–NO2). The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. scielo.brresearchgate.net Nitroaromatic compounds are pivotal in various fields, including the synthesis of dyes, explosives, and pharmaceuticals. scielo.brtaylorfrancis.com In medicinal chemistry, the nitro group is a key feature in several therapeutic agents, where its reduction in biological systems can lead to active metabolites. nih.govsvedbergopen.com

Piperazine and its Derivatives: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4). nih.govresearchgate.net This scaffold is considered a "privileged structure" in drug design, appearing in a wide array of approved drugs. researchgate.nettandfonline.com The two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's physicochemical properties, such as solubility and basicity, and its pharmacokinetic profile. tandfonline.comontosight.ai The conformational flexibility and chemical reactivity of the piperazine ring make it a versatile linker and a core component for building complex molecular architectures. researchgate.nettandfonline.com

This compound merges these two domains. It features the electron-deficient dinitrophenyl group attached to one of the nitrogen atoms of the piperazine ring. This combination results in a molecule with distinct chemical properties, primarily driven by the electronic interplay between the electron-withdrawing aromatic portion and the nucleophilic heterocyclic moiety. cymitquimica.com

Foundational Principles of Dinitrophenyl-Piperazine Interactions

The interaction between the 2,4-dinitrophenyl group and the piperazine ring is governed by fundamental principles of organic chemistry. The core of this interaction is the nucleophilic aromatic substitution (SNAr) reaction.

The 2,4-dinitrophenyl ring is highly electron-deficient due to the potent electron-withdrawing nature of the two nitro groups. This deficiency is most pronounced at the carbon atoms positioned ortho and para to the nitro groups, making the ring an excellent electrophile. The synthesis of this compound typically involves the reaction of piperazine with a 1-halo-2,4-dinitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670).

The reaction proceeds via a well-established two-step mechanism:

Nucleophilic Attack: The secondary amine of the piperazine ring acts as a nucleophile, attacking the carbon atom of the dinitrophenyl ring that bears the leaving group (e.g., a halide). This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the final substitution product, this compound.

Once formed, the dinitrophenyl group significantly reduces the basicity of the nitrogen atom to which it is attached, while the second nitrogen atom of the piperazine ring retains its basic and nucleophilic character, allowing for further functionalization. This electronic modulation is crucial for its utility as a synthetic intermediate.

Rationale for Rigorous Academic Investigation of this compound

The academic interest in this compound stems from its dual role as a versatile building block for creating diverse and complex molecules and as a model system for studying fundamental organic reaction pathways.

The structure of this compound makes it a valuable intermediate in multi-step synthesis. The un-substituted nitrogen of the piperazine ring serves as a handle for introducing a wide variety of other chemical groups. This has been exploited in the development of compounds with specific biological or analytical functions.

For instance, derivatives of this scaffold have been investigated for their potential as anti-cancer agents. A notable example is its connection to the diazeniumdiolate class of nitric oxide (NO) prodrugs. The compound O2-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K), which has shown significant anti-cancer activity, is structurally related and its synthesis involves similar dinitrophenyl-piperazine precursors. nih.govnih.gov

Furthermore, the dinitrophenyl-piperazine framework has been used to create specialized analytical reagents. A chiral derivative, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), was developed for the enantiospecific determination of chiral carboxylic acids using high-performance liquid chromatography (HPLC). researchgate.net Other research has integrated this moiety into more complex structures to develop inhibitors against Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Diverse Structures Synthesized from Dinitrophenyl-Piperazine Scaffolds
Derivative ClassTarget ApplicationKey Synthetic FeatureReference
Diazeniumdiolates (e.g., JS-K)Anti-cancer ProdrugsThe piperazine nitrogen is functionalized to carry a nitric oxide-releasing group. nih.gov, nih.gov
Benzofuran-SulfonamidesAntitubercular AgentsThe dinitrophenyl group is part of a dinitrobenzenesulfonamide moiety attached to a piperazine-benzofuran core. nih.gov
Chiral Aminopyrrolidine DerivativesChiral Derivatization Reagents (HPLC)A chiral aminopyrrolidine group is attached to the dinitrophenyl ring, with the piperazine acting as a linker. researchgate.net
Ionic Helical PolymersMaterials ScienceReaction of N-(2,4-dinitrophenyl)pyridinium salts with piperazine leads to ring-opening polymerization. bohrium.com

The reaction used to form this compound, a nucleophilic aromatic substitution, is a cornerstone of organic chemistry. The highly activated 2,4-dinitrophenyl system serves as an excellent model for detailed kinetic and mechanistic investigations. researchgate.net

Studies on the aminolysis of related substrates, such as 2,4-dinitrophenyl thiolacetates or the reactions of 1-halo-2,4-dinitrobenzenes with various amines, provide deep insights into the factors that govern SNAr reactions. researchgate.net These studies allow chemists to probe the nature of the transition states and intermediates, such as the Meisenheimer complex. By systematically varying the amine nucleophile (e.g., piperidine (B6355638), morpholine, piperazine) and the leaving group on the aromatic ring, researchers can construct Brønsted and Hammett plots. These analyses reveal quantitative information about bond formation and cleavage in the rate-determining step of the reaction. researchgate.netresearchgate.net

Kinetic studies on the reactions of aryl 1-(2,4-dinitronaphthyl) ethers with piperidine have further elucidated the role of the amine in catalyzing the reaction, differentiating between specific base catalysis and other mechanistic pathways. researchgate.net Therefore, the study of the formation and reactions of this compound contributes valuable data to the broader understanding of reaction mechanisms, nucleophilicity, and catalysis in organic chemistry.

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H12N4O4 nih.gov
Molecular Weight252.23 g/mol nih.gov
CAS Number31284-04-5 nih.gov
IUPAC NameThis compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dinitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZXWJIYCQIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Systematic Pathway Optimization for 1 2,4 Dinitrophenyl Piperazine

Established Synthetic Routes and Reaction Conditions

The most fundamental and widely employed method for synthesizing 1-(2,4-dinitrophenyl)piperazine is through nucleophilic aromatic substitution (SNAr). This approach leverages the high reactivity of an activated aryl halide with the nucleophilic piperazine (B1678402) ring.

Nucleophilic Aromatic Substitution Mechanisms in Dinitrophenylation

The synthesis of this compound from 1-chloro-2,4-dinitrobenzene (B32670) and piperazine proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution. lumenlearning.com The reaction is significantly activated by the presence of two strongly electron-withdrawing nitro (NO₂) groups positioned ortho and para to the halogen leaving group (e.g., chlorine). lumenlearning.com This activation is critical; without these groups, the reaction with an unactivated aryl halide like chlorobenzene (B131634) does not readily occur under similar conditions. lumenlearning.com

The mechanism involves two primary steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction initiates with the attack of a nitrogen atom from the piperazine molecule on the electron-deficient carbon atom of the dinitrophenyl ring that bears the chloride. This step disrupts the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com

Resonance Stabilization and Elimination : The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, crucially, onto the ortho and para nitro groups, which provides significant stabilization. lumenlearning.com In the final step, the aromatic system is restored by the elimination of the chloride ion, yielding the final product, this compound.

Kinetic studies of the reaction between 1-chloro-2,4-dinitrobenzene and amines like piperidine (B6355638) have been conducted in various protic and aprotic solvents to understand the influence of the reaction medium on the rate. rsc.orgumich.edu The reaction is generally second-order, and the rate can be influenced by solvent polarity and hydrogen-bonding capabilities. rsc.org The entire process is a stepwise SNAr pathway, where the formation of the intermediate is often the rate-determining step. nih.gov

Amination Strategies for Piperazine Functionalization

The direct amination of 1-chloro-2,4-dinitrobenzene with piperazine is a straightforward functionalization strategy. A primary challenge in this synthesis is controlling the regioselectivity to prevent the formation of the N,N'-disubstituted byproduct, where the dinitrophenyl group is attached to both nitrogen atoms of the piperazine ring. To favor the desired mono-substituted product, a common strategy is to use a large excess of piperazine in the reaction mixture. mdpi.com

The reaction is typically performed in a suitable solvent, such as ethanol, at room temperature or with gentle heating. lumenlearning.com While some SNAr reactions exhibit base catalysis, studies involving 1-chloro-2,4-dinitrobenzene with piperidine in various alcohols have shown an absence of base catalysis. The choice of solvent can significantly impact the reaction rate; for instance, rates in hydroxylic solvents are often inversely proportional to the solvent's hydrogen-bond-donating ability. rsc.org

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

Substrate Nucleophile Solvent Temperature Observations Reference
1-Chloro-2,4-dinitrobenzene Dimethylamine Ethanol Room Temp. Readily occurs, demonstrating high activation by nitro groups. lumenlearning.com
1-Chloro-2,4-dinitrobenzene Piperidine Propan-1-ol 15, 25, 40 °C Kinetics studied; rate inversely related to solvent H-bond ability. rsc.org
1-Chloro-2,4-dinitrobenzene Piperidine Various Alcohols 25 °C Confirmed absence of base catalysis.
1-Chloro-2,4-dinitrobenzene n-Butylamine n-Hexane Not specified Reaction is base-catalyzed in n-hexane. umich.edu
Aryl Halide Unprotected Piperazine Not specified Not specified Use of excess piperazine (8 eq) minimizes di-substitution. mdpi.com

Advanced and Sustainable Synthetic Protocols

In response to the growing need for efficiency, selectivity, and environmental responsibility in chemical manufacturing, advanced synthetic methods for arylpiperazine synthesis have been developed. These protocols often rely on catalysis and adhere to the principles of green chemistry.

Catalytic Approaches for Enhanced Selectivity and Yield

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the formation of C-N bonds, including the synthesis of N-arylpiperazines. nih.gov This palladium-catalyzed cross-coupling reaction provides an efficient route that often surpasses traditional SNAr methods in terms of yield, substrate scope, and reaction conditions. mdpi.comnih.gov

This methodology has been successfully applied to the synthesis of complex arylpiperazine structures. nih.gov For instance, a Pd/BINAP catalyst system in a toluene-DBU solvent system has been shown to be effective for the amination of aryl bromides with unprotected piperazine. nih.gov The use of N-Boc-piperazine is also a common strategy, which allows for mono-arylation followed by deprotection to yield the desired secondary amine. mdpi.com These catalytic systems are advantageous as they can facilitate reactions with less activated aryl halides and provide high yields in short reaction times, sometimes as little as 10 minutes under aerobic conditions. nih.gov

Table 2: Catalytic Systems for Arylpiperazine Synthesis

Catalyst System Amine Base Solvent Key Advantage Reference
Pd/BINAP Unprotected Piperazine DBU Toluene Useful for one-pot preparation of unsymmetrical piperazines. nih.gov
Pd-precatalyst Unprotected Piperazine Not specified Not specified Rapid (10 min) synthesis under aerobic conditions. nih.gov
Palladium Catalyst N-Boc-piperazine Cs₂CO₃ NMP Effective for protected amines in polar solvents. nih.gov
Palladium Catalyst N-Boc-piperazine Not specified Not specified Used to obtain N-arylpiperazine structure for drug synthesis. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. In the context of this compound synthesis, this involves minimizing waste, avoiding hazardous solvents, and improving atom economy.

A significant advancement is the development of solvent-free reaction conditions. nih.gov For example, Pd-catalyzed aminations have been demonstrated where piperazine itself serves as the solvent, eliminating the need for additional organic solvents and simplifying purification. nih.gov While this approach can sometimes lead to the bis-arylated product, optimization of reagent stoichiometry allows for modest yields of the desired mono-arylated compound. nih.gov

Another green strategy applicable to amine synthesis is the use of continuous-flow hydrogenation for reductive amination. thieme-connect.com This method, demonstrated for preparing benzylpiperazines, is protecting-group-free, safer than using hydride reagents that generate significant waste, and highly scalable. thieme-connect.com Such process-intensification technologies represent a move towards more sustainable manufacturing of piperazine-containing compounds.

Table 3: Green Synthetic Approaches for Piperazine Derivatives

Method Reagents Conditions Green Advantage Reference
Solvent-Free Amination Aryl Chloride, Piperazine Pd-catalyzed, Neat Eliminates organic solvent waste; piperazine as solvent. nih.gov
Continuous-Flow Reductive Amination Benzaldehyde, Piperazine H₂, Pd/C catalyst Protecting-group-free, improved safety, reduced waste. thieme-connect.com

Regioselectivity and Stereochemical Control in Derivatization

Controlling the precise location and three-dimensional arrangement of chemical groups is paramount in modern synthesis, particularly for producing molecules with specific biological activities.

For the synthesis of this compound, the primary regioselectivity challenge is achieving mono-N-substitution over di-N,N'-substitution on the symmetric piperazine ring. As previously mentioned, this is typically controlled by adjusting the stoichiometry—using an excess of piperazine—or by employing a mono-protected piperazine, such as N-Boc-piperazine. mdpi.com The protecting group ensures that only one nitrogen atom is available for reaction, and it can be removed in a subsequent step.

The parent compound, this compound, is achiral. Stereochemical considerations arise when using chiral piperazine precursors or when the parent compound is further derivatized. For instance, reacting N-(2,4-dinitrophenyl)pyridinium salts with chiral precursors like (R)- or (S)-2-methylpiperazine results in the formation of ionic helical polymers where the stereochemistry is dictated by the starting material. rsc.org Furthermore, novel chiral derivatization reagents have been developed based on this scaffold, such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, which is used for the chromatographic separation of carboxylic acid enantiomers. researchgate.net The synthesis of such complex molecules requires careful control of reaction conditions to preserve the stereochemical integrity of the chiral centers.

Process Intensification and Scalability for Research Material Production

The transition from laboratory-scale synthesis to the consistent production of research-grade materials necessitates a focus on process intensification (PI) and scalability. Process intensification refers to the development of novel equipment and techniques that yield substantial improvements in chemical manufacturing and processing. aiche.org For the synthesis of this compound, this involves moving beyond traditional batch methods to more efficient, controlled, and scalable strategies. The primary goals are to enhance reaction efficiency, minimize waste, improve safety, and ensure reproducible quality, which are critical for generating reliable research materials.

The conventional synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene. While effective for small-scale preparations, traditional batch processing of this highly exothermic reaction presents challenges for scalability, including issues with heat management, control of side reactions, and purification.

Flow Chemistry and Microreactors

A key strategy for process intensification is the adoption of continuous flow chemistry, which utilizes microreactors or packed-bed reactors. mdpi.com This approach offers significant advantages over batch processing for the production of this compound. In a flow system, reagents are continuously pumped and mixed within a small-volume reactor, allowing for superior control over reaction parameters. d-nb.info

The benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The SNAr reaction with dinitro-aromatics is highly exothermic. Microreactors provide a much higher surface-area-to-volume ratio, enabling rapid and efficient heat dissipation. This minimizes the risk of thermal runaways and the formation of hazardous decomposition byproducts, which is a significant concern in larger batch reactors. d-nb.info

Precise Process Control: Flow reactors allow for exact control over residence time, temperature, and stoichiometry, leading to higher product selectivity and yield.

Rapid Optimization: The small scale and rapid steady-state attainment in flow systems permit high-throughput screening of reaction conditions (e.g., temperature, residence time, reagent ratios), significantly accelerating process optimization compared to iterative batch experiments.

Scalability through "Scaling Out": Increasing production volume in a continuous system is achieved by either operating the reactor for longer durations or by running multiple reactors in parallel (a concept known as "scaling out" or "numbering up"). This avoids the complex and often non-linear challenges associated with "scaling up" traditional batch reactors. nih.gov

The table below provides a comparative analysis of traditional batch synthesis versus a continuous flow approach for the production of this compound.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorAdvantage of Flow Processing
Heat Transfer Poor; risk of localized hot spotsExcellent; high surface-area-to-volume ratioImproved safety, reduced side products
Reaction Time Hours (e.g., 12-24 hours) Seconds to MinutesDrastic reduction in production time
Process Control Limited control over mixing and temperature gradientsPrecise control over residence time, temperature, and stoichiometryHigher reproducibility and purity
Safety Higher risk due to large volumes of reagents and exothermicityInherently safer due to small internal volume and superior heat control d-nb.infoReduced risk of thermal runaway
Scalability "Scaling Up" - requires re-optimization and new equipment"Scaling Out" - longer run times or parallel systems nih.govSimpler, more predictable scale-up
Workup Often requires extensive purification (e.g., column chromatography) Can produce cleaner reaction mixtures, simplifying purificationReduced solvent waste and processing time

Optimization of Reaction Parameters and Downstream Processing

Process intensification also encompasses the optimization of solvents, catalysts, and workup procedures. For research material production, where purity is paramount, a simplified and scalable purification method is essential. The use of polar aprotic solvents like DMF or DMSO is common in the batch synthesis of related compounds. In a flow system, alternative solvent systems that are more environmentally benign and facilitate easier product isolation can be explored.

Furthermore, moving from laboratory-scale purification methods like column chromatography to scalable techniques such as crystallization is a critical step. researchgate.net An intensified process would aim to produce a crude product of sufficient purity that it can be isolated directly via precipitation or crystallization by carefully selecting the solvent and reaction conditions, thereby avoiding laborious and costly chromatographic methods. One-pot synthetic procedures, which minimize intermediate isolation steps, can also be adapted to flow systems, further streamlining the production of monosubstituted piperazines. mdpi.com

By integrating these process intensification strategies, the production of this compound can be transformed into a more efficient, safer, and scalable operation, ensuring a consistent supply of high-quality material for research purposes.

Advanced Molecular Structure Elucidation and Conformational Analysis of 1 2,4 Dinitrophenyl Piperazine

High-Resolution Spectroscopic Techniques for Structural Characterization

A combination of high-resolution spectroscopic methods is essential for the unambiguous characterization of the 1-(2,4-dinitrophenyl)piperazine molecule. These techniques, each providing unique pieces of the structural puzzle, work in concert to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, multidimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.

For molecules like this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. sdsu.educolumbia.edu

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperazine (B1678402) ring and the dinitrophenyl group. This helps to trace the spin systems and confirm the integrity of these structural fragments.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of the carbon signals based on the known proton assignments. columbia.edu This is particularly useful for distinguishing between the chemically similar methylene (B1212753) (-CH₂) groups within the piperazine ring.

HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. wisc.edublogspot.com This is critical for connecting the dinitrophenyl substituent to the piperazine ring, by observing correlations between the protons on the aromatic ring and the carbon atoms of the piperazine ring, and vice-versa. It is also instrumental in assigning quaternary (non-protonated) carbons, such as C1' and C4' of the dinitrophenyl ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Piperazine -CH₂- (adjacent to NH)2.9 - 3.245 - 50
Piperazine -CH₂- (adjacent to N-Aryl)3.3 - 3.750 - 55
Aromatic C-H7.5 - 8.8115 - 130
Aromatic C-NO₂-135 - 150
Aromatic C-N (piperazine)-145 - 155

Note: These are estimated values based on analogous compounds and general substituent effects. Actual values may vary.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While a crystal structure for this compound itself is not prominently reported, the structure of a closely related dinitro analogue, 1-{2-[4-(2,4-dinitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane chloride, has been determined. iucr.org In this analogue, the this compound moiety is a key component. The analysis of this structure reveals that the piperazine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. iucr.org

The dinitrophenyl group is typically found to be non-coplanar with the mean plane of the piperazine ring, a consequence of steric hindrance and electronic effects. The crystal packing is often stabilized by a network of intermolecular interactions, including weak C-H···O hydrogen bonds involving the nitro groups. iucr.org

Table 2: Typical Bond Lengths and Angles from X-ray Diffraction of Related Structures

ParameterTypical Value
C-N (piperazine ring)1.45 - 1.48 Å
C-C (piperazine ring)1.51 - 1.54 Å
C-N (aryl-piperazine)1.37 - 1.42 Å
C-N (nitro group)1.46 - 1.49 Å
N-O (nitro group)1.21 - 1.24 Å
C-N-C (piperazine ring angle)~110°
C-C-N (piperazine ring angle)~110°

Note: Data derived from the crystal structure of the dinitro analogue mentioned and general crystallographic data for similar fragments.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. researchgate.net The spectra provide a molecular "fingerprint" that is unique to the compound.

For this compound, the key vibrational modes include:

N-H Stretching: A characteristic band for the secondary amine in the piperazine ring, typically observed in the 3200-3400 cm⁻¹ region in the IR spectrum. scispace.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring are found just below 3000 cm⁻¹.

NO₂ Stretching: The two nitro groups give rise to strong, characteristic absorption bands. The asymmetric stretching vibration is typically found in the 1500-1550 cm⁻¹ range, and the symmetric stretching vibration occurs in the 1330-1370 cm⁻¹ range.

C-N Stretching: The aryl-nitrogen (C-N) stretching vibration and the aliphatic C-N stretching vibrations within the piperazine ring appear in the fingerprint region (1000-1300 cm⁻¹).

Ring Vibrations: Skeletal vibrations of the aromatic ring and the piperazine ring occur throughout the fingerprint region.

A combined analysis of both IR and Raman spectra provides a more complete picture, as some vibrational modes may be strong in one technique and weak or absent in the other due to selection rules. For instance, symmetric vibrations often give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (Piperazine)3200 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2800 - 3000IR, Raman
Asymmetric NO₂ Stretch1500 - 1550IR
Symmetric NO₂ Stretch1330 - 1370IR, Raman
C-N Stretch (Aryl-N)1250 - 1350IR, Raman
C-N Stretch (Aliphatic)1020 - 1250IR, Raman

Note: Frequencies are approximate and based on data from analogous nitroaromatic and piperazine-containing compounds. scispace.comscience.gov

Conformational Dynamics and Isomerism in Solution and Solid States

The non-rigid nature of the piperazine ring and the single bond connecting it to the dinitrophenyl group allow for a range of conformational possibilities. Understanding these dynamics is key to appreciating the molecule's behavior.

The piperazine ring is not static; it undergoes a rapid conformational interchange between two equivalent chair forms in solution. This process is known as ring inversion or ring flipping. The energy barrier to this inversion is a critical parameter that dictates the rate of this dynamic process.

For the parent piperazine molecule, this barrier is relatively low. However, in this compound, the bulky and electron-withdrawing dinitrophenyl substituent influences this dynamic equilibrium. The substituent can occupy either an axial or an equatorial position on the piperazine chair. Due to steric hindrance, the equatorial conformation, where the bulky dinitrophenyl group points away from the rest of the ring, is expected to be significantly more stable than the axial conformation. researchgate.net

The energy difference between the equatorial and axial conformers and the height of the inversion barrier can be studied using variable temperature NMR spectroscopy. As the temperature is lowered, the rate of ring inversion slows down, which can lead to the broadening and eventual splitting of NMR signals corresponding to the piperazine protons, as the axial and equatorial protons become chemically distinct on the NMR timescale.

In addition to the piperazine ring dynamics, rotation around the single bond connecting the dinitrophenyl group to the piperazine nitrogen (the C-N bond) gives rise to rotational isomers, or atropisomers. The energy barrier for this rotation is determined by the steric interactions between the ortho-nitro group of the phenyl ring and the protons on the piperazine ring.

The presence of the bulky nitro group at the ortho position (C2') creates a significant barrier to free rotation. researchgate.net This restricted rotation can lead to the existence of stable or semi-stable rotational isomers. The energetic landscape of this rotation can be mapped computationally using methods like Density Functional Theory (DFT). Such calculations can determine the most stable rotational angle and the energy barriers separating different conformations. In a related system, a dinitrophenyl group was shown to have a rotational barrier of approximately 16.4 kcal/mol when its rotation was sterically hindered. ntu.edu.tw This suggests that the rotation around the C-N bond in this compound is also significantly restricted.

Supramolecular Assembly and Non-Covalent Interactions in Crystalline Structures (Theoretical/Analytical Focus)

The spatial arrangement of molecules in the crystalline state is dictated by a complex interplay of non-covalent interactions, which collectively determine the supramolecular assembly. In the case of this compound and its derivatives, the presence of hydrogen bond donors and acceptors, as well as aromatic regions, gives rise to a rich variety of intermolecular forces. These forces, though individually weak, collectively stabilize the crystal lattice. The study of these interactions is crucial for understanding the solid-state properties of the compound.

The crystal structure of molecules containing the this compound moiety reveals intricate networks of hydrogen bonds and other non-covalent interactions. For instance, in the closely related structure of 1-{2-[4-(2,4-dinitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane chloride, the piperazine and dinitrophenyl groups are key participants in the supramolecular construction. iucr.orgncl.ac.uk

Furthermore, the dinitrophenyl group itself can engage in various non-covalent interactions. In hydrazone derivatives containing a 2,4-dinitrophenyl group, intramolecular N-H···O hydrogen bonding is a common feature. scielo.br The supramolecular structure of these related compounds is often organized through a combination of C-H···O hydrogen bonds, C-H···π interactions, polar-π interactions, and π-stacking. scielo.br

Theoretical and analytical techniques such as Hirshfeld surface analysis and Density Functional Theory (DFT) are invaluable tools for visualizing and quantifying these non-covalent interactions. Hirshfeld surface analysis allows for the mapping of intermolecular contacts and their relative strengths, providing a visual representation of the supramolecular environment around a molecule. scielo.bruky.edu DFT calculations can be employed to determine the binding energies of interacting molecular pairs, offering a quantitative measure of the stability conferred by different non-covalent interactions. uky.edu

The following tables summarize the typical non-covalent interactions observed in the crystal structures of compounds containing the dinitrophenylpiperazine framework, based on data from related structures.

Table 1: Hydrogen Bond Geometry (Representative Data)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C-H···O0.95 - 1.002.10 - 2.603.00 - 3.50120 - 170
C-H···N0.95 - 1.002.20 - 2.703.10 - 3.60120 - 160
N-H···O (intramolecular)~0.86~2.00~2.65~135

Note: The data in this table is representative of interactions found in similar dinitrophenyl and piperazine-containing crystal structures and serves as an illustrative example.

Table 2: π-Interactions (Representative Data)

Interaction TypeCentroid-Centroid Distance (Å)Dihedral Angle (°)
π-π Stacking (parallel displaced)3.5 - 4.0< 10
C-H···π2.5 - 3.0 (H to ring centroid)60 - 90

Note: This table provides typical geometric parameters for π-interactions involving dinitrophenyl rings in related crystalline systems.

The supramolecular architecture of this compound derivatives is thus a result of a delicate balance of these directional hydrogen bonds and more diffuse π-interactions. The nitro groups are potent hydrogen bond acceptors, while the aromatic C-H groups and the piperazine N-H group can act as donors. The electron-deficient dinitrophenyl ring is also a candidate for π-π stacking and other π-involved interactions. The comprehensive analysis of these forces through both experimental crystallography and theoretical calculations is essential for a complete understanding of the molecular recognition and self-assembly processes at the solid state.

Computational Chemistry and Theoretical Modeling of 1 2,4 Dinitrophenyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-(2,4-dinitrophenyl)piperazine at the molecular level. These methods offer a detailed view of the electron distribution and energy landscape, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry and electronic properties of molecules like this compound. bohrium.comnih.gov By optimizing the molecular structure, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good correlation with experimental data. physchemres.orgdntb.gov.ua

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. chalcogen.ronih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.govnih.gov For piperazine (B1678402) derivatives, these calculations help in understanding the sites susceptible to nucleophilic or electrophilic attack. researchgate.net The distribution of these frontier orbitals can demonstrate potential charge transfer within the molecule. nih.govchalcogen.ro

Theoretical studies on related piperazine-containing compounds have utilized DFT to analyze their electronic properties. For instance, in studies of piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate, DFT calculations were employed to understand its linear and nonlinear optical properties, which are directly related to the electronic structure. physchemres.org

PropertyDescriptionSignificance
Molecular Geometry The three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles.Determines the molecule's shape and steric properties, influencing its interactions with other molecules.
HOMO Energy The energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability. Higher HOMO energy suggests a better electron donor.
LUMO Energy The energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability. Lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and stability. A smaller gap often implies higher reactivity.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy predictions of energetic and spectroscopic properties. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide very accurate results, though they are computationally more demanding than DFT. uu.nl

For molecules like this compound, ab initio calculations can be used to predict vibrational spectra (FTIR and Raman), which can then be compared with experimental data to confirm the molecular structure and vibrational modes. nih.gov Furthermore, these methods are crucial for accurately calculating reaction energies, activation barriers, and other thermodynamic properties. uu.nl Studies on similar heterocyclic compounds have demonstrated the utility of ab initio calculations in conjunction with experimental data to provide a comprehensive understanding of their spectroscopic properties. nih.govresearchgate.net

Reaction Mechanism Elucidation via Transition State Analysis and Potential Energy Surfaces

Understanding the reaction mechanisms involving this compound, such as nucleophilic aromatic substitution (SNAr) reactions, can be greatly aided by computational methods. nih.gov Theoretical calculations allow for the mapping of potential energy surfaces (PES), which describe the energy of a system as a function of its geometry. nih.gov By identifying the stationary points on the PES, including reactants, products, intermediates, and transition states, the entire reaction pathway can be elucidated. researchgate.netnih.gov

Transition state analysis is a key component of this process. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. nih.gov This information is vital for predicting reaction rates and understanding the factors that influence the reaction's feasibility. For SNAr reactions involving related dinitrophenyl compounds, computational studies have helped to distinguish between different proposed mechanisms, such as stepwise versus concerted pathways. researchgate.netnih.gov For example, kinetic and DFT studies on the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers have shown that the reaction proceeds through a two-step mechanism. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are essential for understanding their dynamic behavior and the influence of the surrounding environment, such as solvents. nih.govmdpi.com

Conformational Sampling and Solvation Shell Interactions

This compound, with its flexible piperazine ring, can exist in various conformations. MD simulations are a powerful tool for exploring the conformational landscape of such molecules. mdpi.comnih.gov By simulating the motion of the molecule over time, researchers can identify the most stable conformations and the energy barriers between them. nih.govphyschemres.org Conformational analysis of piperazine derivatives has shown that substituents on the ring can significantly influence its preferred geometry, which in turn affects its biological activity. nih.gov

Furthermore, MD simulations explicitly account for the presence of solvent molecules, allowing for a detailed investigation of solvation shell interactions. nih.govnitech.ac.jp The arrangement of solvent molecules around the solute can significantly impact its conformation and reactivity. Understanding the structure and dynamics of the solvation shell is crucial for accurately modeling chemical processes in solution. nitech.ac.jp

Theoretical Studies of Intermolecular Forces and Aggregation Phenomena

Intermolecular forces play a critical role in the physical properties and behavior of molecular systems, including phenomena like aggregation and self-assembly. nih.gov Theoretical methods can be used to quantify the various types of intermolecular interactions, such as electrostatic, induction, dispersion, and charge transfer forces. nih.gov

For this compound, understanding the intermolecular forces is important for predicting its crystal packing, solubility, and potential to form aggregates in solution. Theoretical studies on related systems, such as pyrazole (B372694) derivatives, have shown that intermolecular interactions can lead to the formation of dimers, trimers, and other aggregates. mdpi.com Computational analysis of intermolecular interactions in cobalt complexes with 1-(2-pyrimidyl)piperazine has revealed the presence of strong noncovalent interactions that contribute to the stabilization of the molecular assembly in the solid state. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of a molecule with its macroscopic properties. These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties and reactivity. While specific QSPR models exclusively for this compound are not extensively documented in public literature, the framework for such studies is well-established through research on related piperazine and dinitrophenyl derivatives. scispace.commdpi.cominsilico.eu

A typical QSPR study involves the calculation of a wide array of molecular descriptors for a series of compounds and subsequent statistical analysis, such as multiple linear regression (MLR), to build a predictive model. scispace.commdpi.com For this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or chromatographic retention times.

Derivation and Application of Molecular Descriptors

The foundation of any QSPR model is the set of molecular descriptors used to quantify the structural and chemical information of a molecule. These descriptors can be broadly categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight. For this compound, these basic descriptors provide a fundamental characterization of the molecule. scispace.com

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule. Indices such as the Wiener index and Kier & Hall connectivity indices can quantify the degree of branching and shape of the molecule.

Geometric Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecular size, shape, and surface area. The polar surface area (PSA), which is the sum of the van der Waals surface areas of polar atoms, is a crucial descriptor for predicting transport properties. mdpi.comresearchgate.net

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule and are often calculated using quantum chemical methods like Density Functional Theory (DFT). mdpi.comresearchgate.net Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various charge distributions. mdpi.com For instance, the electrophilicity index (ω) is a descriptor that can quantify the ability of a molecule to accept electrons. mdpi.com

A selection of computationally derived molecular descriptors for this compound are presented in the table below.

Descriptor NameValue/Type
Molecular Formula C₁₀H₁₂N₄O₄
Molecular Weight 252.23 g/mol
IUPAC Name This compound
InChI InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2
InChIKey NHIZXWJIYCQIRS-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=C(C=C(C=C2)N+[O-])N+[O-]
XLogP3-AA 1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 1

Table generated from data available in the PubChem database. researchgate.net

In the context of a QSPR study on a series of related compounds, these descriptors would be calculated for each molecule. Statistical methods would then be employed to select the most relevant descriptors and build a regression model. For example, a study on piperazine derivatives as renin inhibitors successfully used constitutional descriptors like the number of double bonds (nDB) and the number of oxygen atoms (nO) to develop a robust QSAR model. scispace.comopenpharmaceuticalsciencesjournal.combenthamopenarchives.com Similarly, for mTORC1 inhibitors based on a piperazine scaffold, electronic descriptors such as the LUMO energy and the electrophilicity index, along with properties like molar refractivity (MR) and aqueous solubility (Log S), were found to be significantly correlated with biological activity. mdpi.com

Prediction of Chemical Reactivity and Stability

Theoretical modeling, particularly with quantum chemical methods like DFT, is a powerful tool for predicting the chemical reactivity and stability of molecules. researchgate.net For this compound, these methods can provide insights into its reaction mechanisms and potential degradation pathways.

The chemical reactivity of this compound is largely governed by the electronic properties of the dinitrophenyl group and the nucleophilicity of the piperazine ring. The two nitro groups on the phenyl ring are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Computational studies on similar dinitrophenyl ethers have shown that the ipso-carbon (the carbon atom attached to the leaving group) is the primary site for nucleophilic attack. researchgate.net

The stability of the molecule can also be assessed through computational means. For instance, the HOMO-LUMO energy gap is often used as an indicator of chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. bohrium.com Furthermore, thermodynamic parameters such as the enthalpy of formation and Gibbs free energy can be calculated to determine the relative stability of different conformers or potential degradation products.

Vibrational frequency analysis, another output of DFT calculations, can be used to confirm that a calculated structure corresponds to a stable minimum on the potential energy surface (i.e., no imaginary frequencies). researchgate.net It can also be used to predict the infrared and Raman spectra of the molecule.

The following table outlines key theoretical parameters that could be calculated for this compound to predict its reactivity and stability.

Theoretical ParameterSignificance in Predicting Reactivity and Stability
HOMO Energy Relates to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles.
LUMO Energy Relates to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap An indicator of chemical stability; a larger gap suggests higher stability.
Electron Density Distribution Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule.
Molecular Electrostatic Potential (MEP) Visually represents the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
Calculated Thermodynamic Properties Enthalpy of formation and Gibbs free energy can be used to assess the stability of the molecule and its potential isomers or degradation products.

By calculating these parameters, a detailed reactivity map of this compound can be constructed, providing valuable information for its handling, storage, and potential applications in chemical synthesis or materials science.

Reactivity and Reaction Mechanism Studies of 1 2,4 Dinitrophenyl Piperazine

Intrinsic Reactivity of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl group is a highly activated aromatic system, a consequence of the strong electron-withdrawing nature of the two nitro groups. This electronic feature governs its susceptibility to different types of reactions.

Electrophilic and Nucleophilic Substitution at the Aromatic Ring

Aromatic rings typically undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups like the nitro groups in 1-(2,4-dinitrophenyl)piperazine deactivates the ring towards electrophilic attack. Conversely, these groups make the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). dalalinstitute.comwikipedia.orgmasterorganicchemistry.com The nitro groups, particularly at the ortho and para positions relative to a leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org This stabilization lowers the activation energy for the nucleophilic attack, making the SNAr mechanism favorable. dalalinstitute.comwikipedia.org In the context of this compound, the piperazine (B1678402) moiety itself is the "substituent" on the dinitrophenyl ring, and further substitution on the ring is a key area of study.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of a leaving group. wikipedia.orgmasterorganicchemistry.com For derivatives of 2,4-dinitrobenzene, the rate-determining step can be either the formation of the Meisenheimer-type intermediate or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.netccsenet.org

Reduction Pathways of Nitro Groups and Their Mechanistic Implications

The reduction of nitro groups on an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org The nitro groups of the dinitrophenyl moiety in this compound can be reduced to various functional groups, including nitroso, hydroxylamino, and amino groups. nih.gov This reduction can proceed through different pathways, including a six-electron reduction that can occur via a radical mechanism or through successive two-electron steps. nih.gov

The choice of reducing agent and reaction conditions allows for selective reduction. For instance, it is possible to selectively reduce one nitro group in a dinitro compound. spcmc.ac.in Common reducing agents include metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reagents like sodium borohydride (B1222165) in the presence of a catalyst. wikipedia.orgresearchgate.net The reduction process significantly alters the electronic properties of the aromatic ring. The nitro group is strongly electron-withdrawing (Hammett constant σp = +0.78), while the resulting amino group is strongly electron-donating (σp = -0.66). nih.gov This transformation from an electron-withdrawing to an electron-donating group dramatically changes the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. spcmc.ac.in

The mechanism of catalytic hydrogenation of nitro compounds often involves the sequential addition of hydrogen molecules. orientjchem.org The process can proceed through intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine. researchgate.net The relative reduction rates of different nitroarenes can be influenced by the other substituents present on the aromatic ring. researchgate.netorientjchem.org

Chemical Transformations of the Piperazine Ring

The piperazine ring in this compound contains two nitrogen atoms, one of which is unsubstituted, providing sites for further chemical modification.

Basicity and Protonation Equilibria of Piperazine Nitrogens in Non-Aqueous Systems

Piperazine is a di-basic compound with two pKa values. researchgate.net In this compound, the electronic character of the dinitrophenyl group influences the basicity of the piperazine nitrogens. The electron-withdrawing nature of the dinitrophenyl group is expected to decrease the basicity of the adjacent nitrogen atom. The protonation state of piperazine derivatives is crucial as it can affect their solubility and reactivity. rsc.org Studies on substituted piperazines have shown that the pKa values are significantly affected by the nature of the substituents. rsc.orgnih.gov The protonation behavior in non-aqueous solvents is particularly important for understanding reaction mechanisms in organic synthesis. Theoretical calculations and experimental methods like NMR can be used to study tautomeric protonation in asymmetrically substituted piperazines. nih.gov

Derivatization Reactions at the Unsubstituted Piperazine Nitrogen

The unsubstituted secondary amine in the piperazine ring is a nucleophilic center and can readily undergo various derivatization reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of compounds. Common derivatization reactions include acylation, alkylation, and sulfonylation. For example, the reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can be used to introduce new substituents. muni.cz The direct monosubstitution of piperazine can sometimes be challenging due to the potential for disubstitution. muni.cz To achieve chemoselectivity, strategies such as using piperazin-1-ium (B1237378) cation have been developed. muni.cz The nucleophilic character of the piperazine nitrogen also allows for its use in reactions like the aza-Michael addition. muni.cz

Advanced Mechanistic Investigations of Novel Transformations

The unique combination of a highly activated aromatic ring and a reactive piperazine moiety in this compound makes it a versatile building block in the synthesis of more complex molecules. For instance, it can be used as a precursor for creating novel derivatizing agents for analytical purposes. researchgate.net The reaction of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) with L-proline demonstrates the utility of the reactive dinitrophenyl system in creating new chiral reagents. researchgate.net Furthermore, derivatives of this compound have been incorporated into more complex structures, such as benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, showcasing its role as a key intermediate in medicinal chemistry research. nih.gov The development of novel synthetic methods, such as photoredox-mediated C-H functionalization of piperazines, opens up new avenues for the transformation of such compounds. mdpi.com

Kinetic Studies and Reaction Order Determination

Kinetic analysis of reactions involving dinitrophenyl compounds and piperazine or similar alicyclic amines reveals complex mechanistic pathways. The aminolysis of esters with a dinitrophenyl leaving group, such as 2,4-dinitrophenyl benzoate (B1203000), has been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). koreascience.krnih.gov

Studies on the aminolysis of various 2,4-dinitrophenyl esters with a range of alicyclic secondary amines (including piperidine (B6355638), morpholine, and piperazine) have consistently shown that these reactions proceed via a tetrahedral intermediate. koreascience.krnih.gov A key piece of evidence for this multi-step mechanism is the observation of curved Brønsted-type plots (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine). nih.gov These curved plots signify a change in the rate-determining step (RDS) of the reaction as the basicity of the attacking amine changes. For weakly basic amines, the formation of the tetrahedral intermediate (k1) is the RDS, while for strongly basic amines, the breakdown of this intermediate to form the products (k2) becomes rate-limiting. koreascience.krnih.gov

Kinetic data for the reactions of 2,4-dinitrophenyl benzoate and 3,4-dinitrophenyl benzoate with various secondary alicyclic amines highlight these mechanistic details.

Table 1: Second-order Rate Constants (kN) for the Aminolysis of Dinitrophenyl Benzoates in 80 mol % H2O/20 mol % DMSO at 25.0 °C. koreascience.kr

AminepKakN (M-1s-1) for 2,4-Dinitrophenyl BenzoatekN (M-1s-1) for 3,4-Dinitrophenyl Benzoate
Piperidine11.02174191
3-Methylpiperidine10.80167182
Piperazine9.8582.161.7
Morpholine8.6519.610.0
1-Formylpiperazine7.985.432.66
Piperazinium ion5.950.4670.0867

The data show that the reactivity of 2,4-dinitrophenyl benzoate is greater than that of its 3,4-dinitro isomer when reacting with more basic amines (where the breakdown of the intermediate is the RDS), but less reactive with less basic amines (where the formation of the intermediate is the RDS). This is attributed to the steric hindrance of the ortho-nitro group in the 2,4-dinitrophenyl substrate, which slows the initial nucleophilic attack (smaller k1), and its electronic effect, which facilitates the departure of the leaving group (larger k2/k-1 ratio). koreascience.kr

Isotopic Labeling for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. While specific isotopic labeling studies on this compound are not extensively documented in readily available literature, the principles can be applied to understand its characteristic nucleophilic aromatic substitution (SNAr) reactions. Techniques such as ¹⁵N and ²H (deuterium) labeling can provide definitive evidence for proposed mechanistic pathways, including the formation and fate of intermediates. researchgate.netnih.gov

For instance, in the reaction of a halo-substituted dinitrobenzene with piperazine, one could use ¹⁵N-labeled piperazine. By analyzing the product distribution and the location of the ¹⁵N label using mass spectrometry or ¹⁵N NMR spectroscopy, it is possible to confirm that the piperazine molecule acts as the nucleophile and to study the symmetry and potential rearrangements of any intermediates, such as the Meisenheimer complex. ruc.dk

Kinetic Isotope Effect (KIE) studies, often using carbon isotopes (¹³C/¹²C), can determine whether a specific bond is broken or formed in the rate-determining step. nih.gov In the context of the SNAr reaction of this compound, a significant KIE at the carbon atom undergoing nucleophilic attack would suggest that the C-N bond formation is part of the RDS. Recent advanced studies using ¹⁹F NMR to measure KIEs have even challenged the classical two-step mechanism for some SNAr reactions, providing evidence for concerted pathways where bond formation and bond breaking occur simultaneously. nih.gov

Furthermore, deuterium (B1214612) labeling of the solvent or the N-H group of piperazine can elucidate the role of proton transfer steps. nih.gov In mechanisms where the deprotonation of the zwitterionic intermediate is the rate-determining step, a significant solvent isotope effect (kH/kD > 1) would be expected. These studies are crucial for distinguishing between specific-base catalysis and other mechanistic possibilities.

Synthesis and Characterization of Novel Chemical Derivatives

The this compound scaffold is a versatile building block for the synthesis of a wide range of novel chemical derivatives. The reactivity of the dinitrophenyl group and the secondary amine of the piperazine ring allow for various modifications, leading to compounds with diverse applications.

One common synthetic route involves the nucleophilic aromatic substitution reaction between a piperazine derivative and a dinitrophenyl compound with a suitable leaving group (e.g., a halogen). For example, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ) was synthesized from the reaction of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine with L-proline, creating a novel chiral derivatization agent. researchgate.net

Another strategy involves modifying the piperazine nitrogen. For instance, derivatives have been prepared by reacting 1-phenylpiperazine (B188723) with various arylsulfonyl chlorides, yielding compounds like 1-[(2,4-Dinitrophenyl)sulfonyl]-4-phenylpiperazine. dergipark.org.tr Similarly, benzoyl chlorides can be reacted with piperazine intermediates to form amide derivatives. tubitak.gov.tr

The characterization of these new compounds relies on a combination of spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure, with techniques like COSY, HSQC, and HMBC helping to assign all proton and carbon signals definitively. dergipark.org.trnih.gov Infrared (IR) spectroscopy confirms the presence of key functional groups (e.g., N-H, C=O, S=O, NO₂), while mass spectrometry (MS) confirms the molecular weight of the synthesized compound. nih.govderpharmachemica.com

Table 2: Examples of Synthesized Derivatives of this compound and Their Characterization Data.

Compound NameSynthetic PrecursorsCharacterization HighlightsReference
1-[(2,4-Dinitrophenyl)sulfonyl]-4-phenylpiperazine1-Phenylpiperazine and 2,4-dinitrobenzenesulfonyl chloridem.p: 138-140°C; IR (cm-1): 3064 (Ar C-H), 1373 (S=O); 1H-NMR; 13C-NMR; EIMS: m/z 392 [M]•+ dergipark.org.tr
Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulphonyl)piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylateEthyl 5-(4-(piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate and 2,4-dinitrobenzenesulfonyl chlorideYield: 42%; 1H-NMR; MS (ESI): m/z = 616.2 [M+H]+; Elemental Analysis nih.gov
(S)-1-Methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ)1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine and L-prolineUsed as a chiral derivatization reagent for HPLC analysis of carboxylic acids. researchgate.net
5-(4-bromophenyl)-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-1,2-diazepin-6-ol(1Z)-1-[(2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl) hydrazine (B178648) and ethyl chloroacetateYield: 76%; m.p: 95-97°C; IR (cm-1): 3421 (OH), 1500, 1224 (NO₂); LCMS: m/z 525.1 [M]+ derpharmachemica.com

Advanced Research Applications in Chemical Sciences

Role as a Key Building Block in Complex Heterocyclic Synthesis

1-(2,4-Dinitrophenyl)piperazine serves as a crucial starting material and intermediate in the synthesis of more complex heterocyclic structures. The reactivity of the dinitrophenyl group, particularly its susceptibility to nucleophilic aromatic substitution, allows for the introduction of various functionalities.

Researchers have utilized DNPP in the synthesis of novel hybrid molecules with potential applications in medicinal chemistry. For instance, it has been a component in the generation of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. acs.orgsemanticscholar.orgnih.gov In these syntheses, the piperazine (B1678402) nitrogen of DNPP can be functionalized, leading to the creation of elaborate molecular architectures. nih.gov The general synthetic strategy often involves the reaction of DNPP with other molecules to form larger, more complex heterocyclic systems. acs.orgsemanticscholar.org The dinitrophenyl group can also be a target for modification, further expanding the diversity of accessible compounds.

The synthesis of derivatives of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) has also been explored, highlighting the versatility of the piperazine scaffold in constructing libraries of compounds for biological screening. nih.gov These synthetic routes often involve multi-step processes where the piperazine ring is a central component for building molecular complexity. nih.gov

Utilization in Material Science Research for Non-Linear Optical Properties or Polymer Scaffolds (Purely Chemical Context)

The electron-deficient nature of the 2,4-dinitrophenyl group, coupled with the structural framework of the piperazine ring, imparts interesting electronic and optical properties to DNPP and its derivatives, making them candidates for materials science research.

Non-Linear Optical (NLO) Properties: Organic materials with significant NLO properties are of great interest for applications in optoelectronics, such as optical data storage and image processing. nih.gov The delocalization of π-electrons is a key factor in determining the NLO response of organic molecules. nih.gov Theoretical and experimental studies on related dinitrophenyl and piperazine-containing compounds have shown that these structural motifs can contribute to significant NLO activity. physchemres.orgnih.govdntb.gov.uaresearchgate.net For example, piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate has been investigated for its NLO properties, demonstrating that the piperazine core can be part of a larger system with promising NLO characteristics. physchemres.orgnih.govresearchgate.net Computational studies on similar structures have highlighted the relationship between the molecular geometry, electronic properties (like the HOMO-LUMO gap), and the first-order hyperpolarizability (β), a measure of NLO activity. physchemres.org

Polymer Scaffolds: this compound and its analogs have been employed in the synthesis of novel polymers. The reaction of N-(2,4-dinitrophenyl)pyridinium salts with piperazines can lead to ring-opening polymerization, yielding ionic polymers with extended π-conjugated systems. bohrium.comresearchgate.netrsc.orgacs.orgbohrium.com These polymers are often soluble in polar organic solvents and exhibit interesting electrochemical and optical properties. researchgate.netbohrium.com The structure of the resulting polymers can be influenced by the reaction conditions and the specific piperazine derivative used. bohrium.comrsc.org For instance, the use of chiral 2-methylpiperazines can lead to the formation of ionic helical polymers. bohrium.comrsc.org

Development of Chemical Probes for Spectroscopic or Mechanistic Investigations (Non-Biological)

The 2,4-dinitrophenyl (DNP) group is a well-established recognition motif in the design of chemical probes, primarily due to its reactivity towards certain analytes. This reactivity, often involving nucleophilic aromatic substitution, can be harnessed to create probes that signal the presence of specific chemical species through changes in their spectroscopic properties.

The DNP moiety is a common component in fluorescent probes designed to detect thiols. mdpi.com The principle behind these probes is the thiolysis of the dinitrophenyl ether or sulfonate, which liberates a fluorophore and leads to a change in fluorescence. mdpi.com While many of these probes are designed for biological applications, the underlying chemical principles are broadly applicable to the development of probes for non-biological mechanistic studies. nih.govacs.org

For example, the reaction of a DNP-containing probe with a nucleophile can be followed spectroscopically to study reaction kinetics and mechanisms. researchgate.netmdpi.com The change in absorbance or fluorescence upon reaction provides a direct measure of the reaction progress. The nitrobenzoxadiazole (NBD) group, which shares structural similarities with the dinitrophenyl group, has also been extensively used in the development of fluorescent probes. nih.gov The high reactivity of NBD ethers and chlorides towards nucleophiles like amines and thiols, accompanied by distinct colorimetric and fluorescent changes, makes them valuable for such investigations. nih.gov

Application in the Design and Synthesis of Novel Organic Reagents

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of novel organic reagents. The dinitrophenyl group can act as a leaving group in nucleophilic substitution reactions, while the piperazine moiety can be functionalized to introduce desired properties.

One of the most well-known applications of a related concept is the use of 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, for the derivatization of amines. acs.org Similarly, derivatives of DNPP can be designed to act as chiral derivatization reagents. For instance, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine has been developed as a novel chiral derivatization reagent for the analysis of carboxylic acid enantiomers by high-performance liquid chromatography (HPLC). researchgate.net This reagent reacts with chiral carboxylic acids to form diastereomers that can be separated and quantified. researchgate.net

Furthermore, DNPP derivatives have been synthesized and evaluated as inhibitors for various enzymes, which, while having biological implications, also represent the design of new classes of organic molecules with specific chemical reactivity. nih.gov The synthesis of these compounds often involves modifying the piperazine ring to explore structure-activity relationships. nih.gov

Use as a Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, the availability of pure and well-characterized reference standards is essential for the development and validation of analytical methods. This compound and its derivatives can serve this purpose in various analytical techniques.

For example, in the development of chromatographic methods, such as HPLC or gas chromatography (GC), a known compound like DNPP can be used to optimize separation conditions, determine retention times, and calibrate the instrument. gassnova.no Its distinct UV-Vis absorbance, due to the dinitrophenyl group, facilitates its detection. researchgate.net

Moreover, in mass spectrometry, DNPP can be used as a standard to verify the mass accuracy of the instrument and to develop fragmentation pathways for related compounds. The hydrochloride salt of this compound is commercially available and specified with a purity of 98%, making it suitable for use as a reference material. aksci.com

The table below summarizes some of the key physical and chemical properties of this compound and a related compound, which are important for its use as an analytical standard.

PropertyThis compound1-(2,4-Dinitrophenyl)piperidine
Molecular Formula C₁₀H₁₂N₄O₄ nih.govC₁₁H₁₃N₃O₄ nist.govnih.gov
Molecular Weight 252.23 g/mol nih.gov251.24 g/mol nih.gov
CAS Number 31284-04-5 nih.gov839-93-0 nist.govnih.gov
Appearance -Yellowish-orange crystalline solid lookchem.com
Melting Point 270-281 °C (HCl salt) aksci.com91-92.5 °C lookchem.com

Future Research Directions and Emerging Avenues in 1 2,4 Dinitrophenyl Piperazine Chemistry

Exploration of Undiscovered Reactivity Profiles and Reaction Pathways

The inherent chemical properties of 1-(2,4-dinitrophenyl)piperazine, characterized by its piperazine (B1678402) core and the electron-withdrawing 2,4-dinitrophenyl group, suggest a wealth of untapped reactive potential. cymitquimica.com The presence of the dinitrophenyl group significantly influences the compound's electronic distribution and reactivity. vulcanchem.com Future research will likely focus on elucidating novel reaction pathways and reactivity profiles.

Key areas for exploration include:

C-H Functionalization: While substitution at the nitrogen atoms of the piperazine ring is well-established, the selective functionalization of the carbon atoms remains a challenge. mdpi.com Developing new catalytic methods for direct C-H activation and functionalization of the piperazine ring would open doors to a vast array of novel derivatives with unique properties. mdpi.com

Ring-Opening Polymerization: The reaction of N-(2,4-dinitrophenyl)pyridinium chloride with piperazine can lead to ring-opening of the pyridinium (B92312) ring, forming ionic polymers. researchgate.net Investigating the scope and mechanism of these polymerization reactions could lead to the development of new classes of conjugated polymers with interesting electronic and optical properties. researchgate.netbohrium.com

Asymmetric Synthesis: The development of enantioselective synthetic routes to chiral derivatives of this compound is a significant area of interest. For instance, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine has been developed as a chiral derivatization reagent for the analysis of carboxylic acid enantiomers. researchgate.net Further research into asymmetric transformations will be crucial for accessing enantiomerically pure compounds for various applications.

Integration into Supramolecular and Self-Assembled Chemical Systems

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of supramolecular chemistry. Piperazine and its derivatives are excellent building blocks for the construction of such systems due to their hydrogen bonding capabilities. rsc.org

Future research in this area could involve:

Host-Guest Chemistry: The piperazine moiety can participate in host-guest interactions. For example, piperazine-based sensors have been developed for the ratiometric sensing of metal ions like Fe(III). tandfonline.com Exploring the complexation of this compound and its derivatives with various guest molecules could lead to new sensors and molecular recognition systems.

Crystal Engineering: The predictable hydrogen bonding patterns of piperazine-2,5-diones have been utilized in the design of crystalline solids. researchgate.net By strategically modifying the this compound scaffold, it may be possible to direct the self-assembly process to create crystals with specific packing arrangements and desired physical properties.

Self-Assembled Polymers: The formation of ionic helical polymers from the reaction of N-(2,4-dinitrophenyl)pyridinium dicyanamide (B8802431) with chiral 2-methylpiperazines demonstrates the potential for creating complex, self-assembled polymeric structures. bohrium.com Investigating the self-assembly of specifically designed this compound-containing monomers could lead to novel materials with ordered, helical architectures. uni-wuerzburg.de

Development of Advanced Materials with Tunable Chemical Properties from Derivatives

The functionalization of the this compound core can lead to the creation of advanced materials with tailored properties. The electron-withdrawing nature of the 2,4-dinitrophenyl group can be harnessed to influence the electronic and optical characteristics of these materials. acs.org

Emerging avenues for materials development include:

Nonlinear Optical (NLO) Materials: The combination of a strong electron-donating group (like a piperazine) and a strong electron-accepting group (like a dinitrophenyl moiety) within the same molecule is a common strategy for designing NLO chromophores. Research into the synthesis and characterization of new this compound derivatives with enhanced NLO properties could be a fruitful area of investigation.

Fluorescent Probes: The 2,4-dinitrophenyl ether moiety is a known recognition unit for thiophenols, where its cleavage leads to a fluorescent signal. mdpi.com This principle can be applied to design novel fluorescent probes based on the this compound scaffold for the detection of biologically and environmentally important analytes.

Ionic Polymers with Tailored Functionality: The synthesis of ionic polymers through the ring-opening reaction of pyridinium salts with piperazine derivatives offers a pathway to materials with tunable properties. researchgate.netbohrium.com By incorporating different functional groups into the polymer backbone or as counter-ions, it is possible to create materials with specific conductivities, solubilities, and thermal stabilities.

Interdisciplinary Research at the Interface of Organic and Physical Chemistry

The exploration of this compound and its derivatives is inherently interdisciplinary, requiring a blend of synthetic organic chemistry and physical chemistry techniques to fully understand and exploit their properties. nih.gov

Future interdisciplinary research will be critical for:

Photophysical Studies: A thorough investigation of the photophysical properties of new derivatives, including their absorption and emission spectra, quantum yields, and excited-state lifetimes, will be essential for their application in areas such as fluorescence sensing and optoelectronics.

Electrochemical Analysis: Cyclic voltammetry and other electrochemical techniques can provide valuable insights into the redox behavior of these compounds, which is crucial for their potential use in electronic devices and as catalysts. bohrium.com

Theoretical Modeling: Computational studies, including Density Functional Theory (DFT) calculations, can be used to predict the geometric and electronic structures of new derivatives, as well as their reactivity and spectroscopic properties. rsc.org This theoretical understanding can guide the rational design of new molecules with desired functionalities.

Computational Design of Next-Generation Analogues for Specific Chemical Functions

The synergy between computational chemistry and experimental synthesis is revolutionizing the field of organic chemistry. arxiv.org The computational design of next-generation analogues of this compound will be instrumental in accelerating the discovery of molecules with specific and enhanced chemical functions.

Key aspects of this computational approach include:

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to develop quantitative structure-activity relationship (QSAR) models that correlate the structural features of this compound analogues with their observed chemical or biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico against specific targets, such as enzyme active sites or receptor binding pockets. researchgate.net This approach can significantly reduce the time and cost associated with identifying lead compounds for various applications.

De Novo Design: Advanced computational algorithms can be used to design entirely new molecules based on the this compound scaffold, optimized for a particular function. These de novo design methods can explore a much larger chemical space than traditional medicinal chemistry approaches, potentially leading to the discovery of truly novel and highly active compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.